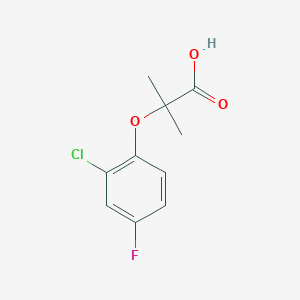![molecular formula C24H26O B12596076 1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)- CAS No. 644964-50-1](/img/structure/B12596076.png)
1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- is a complex organic compound that belongs to the biphenyl family. This compound is characterized by its biphenyl core structure, which is substituted with a 2-methylphenoxy group and a 2-methylpropyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2-methyl-: A simpler biphenyl derivative with a single methyl group substitution.
2,2’-Biphenyl, 4,4’-dimethyl-: A biphenyl derivative with two methyl groups at the 4 and 4’ positions.
1,1’-Biphenyl, 2,2’-dimethyl-: A biphenyl derivative with two methyl groups at the 2 and 2’ positions.
Uniqueness
1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- is unique due to the presence of both a 2-methylphenoxy group and a 2-methylpropyl group. These substituents impart distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
644964-50-1 |
|---|---|
Molecular Formula |
C24H26O |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-methyl-2-[[2-[4-(2-methylpropyl)phenyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C24H26O/c1-18(2)16-20-12-14-21(15-13-20)23-10-6-5-9-22(23)17-25-24-11-7-4-8-19(24)3/h4-15,18H,16-17H2,1-3H3 |
InChI Key |
YHKGYAUIFLPVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)


![5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12596010.png)
![4-Isothiazolecarboxamide, 3,5-dichloro-N-[(phenylamino)carbonyl]-](/img/structure/B12596012.png)
![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)

![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)

![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
